1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at its reactivity, stability, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is involved in various synthetic pathways for producing a range of bioactive molecules. Research has focused on its utility as an intermediate in the synthesis of compounds with potential pharmacological activities. For example, an efficient synthesis method for producing anti-asthmatic agents involves the selective N-alkylation of 2-pyridone, highlighting the compound's role in developing treatments for respiratory conditions (Sugahara et al., 2000).
Antimicrobial Activities
Compounds derived from the chemical structure of this compound have been investigated for their antimicrobial properties. Studies on novel synthetic pathways have led to the discovery of derivatives with moderate to good antimicrobial activities against various microorganisms, underscoring the compound's relevance in the search for new antimicrobial agents (Bektaş et al., 2007).
Fluorescence and Labeling Applications
The structural analog 6-Methoxy-4-quinolone, derived from related chemical processes, exhibits strong fluorescence in a wide pH range, making it a valuable tool for biomedical analysis. This characteristic enables its application as a fluorescent labeling reagent, demonstrating the broader potential of derivatives for scientific research, particularly in the visualization and quantification of biological molecules (Hirano et al., 2004).
Anti-Inflammatory Properties
Research into the bioactive components of Antrodia camphorata has identified derivatives with potent anti-inflammatory activities. These findings suggest the potential therapeutic applications of compounds in treating inflammation-related conditions, further emphasizing the significance of chemical derivatives in medicinal chemistry (Chen et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-methoxyethyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-4-6-15(7-5-13)17-12-16-18(20(17)8-9-22-3)10-14(2)11-19(16)21/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLQVPBLGPMSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2CCOC)C3=CC=C(C=C3)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.